molecular formula C16H22N2O4 B13775155 N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester CAS No. 97021-17-5

N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester

Cat. No.: B13775155
CAS No.: 97021-17-5
M. Wt: 306.36 g/mol
InChI Key: QAFKBRQHJNQJEE-UHFFFAOYSA-N
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Description

N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a complex organic compound that belongs to the class of anthranilic acid derivatives. This compound is characterized by its unique structure, which includes an anthranilic acid core with additional acetyl and dimethylcarbamoyl groups. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves multiple steps. One common method includes the acetylation of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets. The acetyl and dimethylcarbamoyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-acetylanthranilate
  • Ethyl N-acetylanthranilate
  • Methyl 2-(N-acetylamino)benzoate

Uniqueness

N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

97021-17-5

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 2-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate

InChI

InChI=1S/C16H22N2O4/c1-6-22-16(21)13-9-7-8-10-14(13)18(12(3)19)11(2)15(20)17(4)5/h7-11H,6H2,1-5H3

InChI Key

QAFKBRQHJNQJEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C(C)C(=O)N(C)C)C(=O)C

Origin of Product

United States

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